molecular formula C17H13N3O3 B2578406 Methyl 2-(quinoxaline-6-carboxamido)benzoate CAS No. 851269-92-6

Methyl 2-(quinoxaline-6-carboxamido)benzoate

Cat. No.: B2578406
CAS No.: 851269-92-6
M. Wt: 307.309
InChI Key: DRELQMWRCNLCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(quinoxaline-6-carboxamido)benzoate is a complex organic compound that features a quinoxaline ring fused with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(quinoxaline-6-carboxamido)benzoate typically involves the condensation of ortho-phenylenediamine with a suitable 1,2-dicarbonyl compound, followed by esterification. One common method involves the reaction of 2-aminobenzoic acid with quinoxaline-6-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride, followed by methylation using methanol and a catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(quinoxaline-6-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: N-bromosuccinimide in an organic solvent like dichloromethane.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

Methyl 2-(quinoxaline-6-carboxamido)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler structure with similar biological activities but lacks the ester functionality.

    Quinazoline: Another nitrogen-containing heterocycle with distinct pharmacological properties.

    Phthalazine: Similar in structure but with different electronic properties and reactivity.

Uniqueness

Methyl 2-(quinoxaline-6-carboxamido)benzoate is unique due to its combined quinoxaline and benzoate ester functionalities, which confer specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-(quinoxaline-6-carbonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c1-23-17(22)12-4-2-3-5-13(12)20-16(21)11-6-7-14-15(10-11)19-9-8-18-14/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRELQMWRCNLCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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